3-Acetyl-4-bromobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-acetyl-4-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDETLJONCUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Acetyl-4-bromobenzene + Chlorosulfonic acid | The aromatic compound is treated with chlorosulfonic acid, often at 0–5 °C to control reactivity. |
| 2 | Stirring and temperature control | Reaction mixture is stirred at low temperature for several hours to ensure complete sulfonylation. |
| 3 | Quenching and work-up | Reaction is quenched carefully, often with ice or water, to hydrolyze excess chlorosulfonic acid and isolate the sulfonyl chloride product. |
| 4 | Purification | Product is purified by filtration, washing, and drying to obtain the sulfonyl chloride in high purity. |
Industrial scale synthesis follows the same principle but employs large reactors with precise control over temperature, pressure, and reagent feed rates to optimize yield and purity.
Alternative Preparation Approaches
While the direct sulfonylation with chlorosulfonic acid is the most common method, alternative routes for substituted benzene sulfonyl chlorides (including 3-acetyl-4-bromobenzene-1-sulfonyl chloride) have been described in patent literature. These include:
Diazotization followed by sulfonyl chloride formation: This method involves diazotizing an amino-substituted precursor, followed by conversion to the sulfonyl chloride via copper(I) or copper(II) chloride catalysis in acidic aqueous media.
Use of thionyl chloride (SOCl2): In some cases, sulfonic acids or sulfonate salts of the target compound are converted to sulfonyl chlorides using thionyl chloride under reflux conditions.
However, these methods are less commonly applied specifically to 3-acetyl-4-bromobenzene derivatives due to the sensitivity of the acetyl group and bromine substituent under harsh conditions.
Reaction Parameters Affecting Preparation
| Parameter | Typical Range/Value | Effect on Reaction Outcome |
|---|---|---|
| Temperature | 0–5 °C (initial), room temp (later) | Low temperature prevents side reactions and decomposition. |
| Reaction Time | 2–6 hours | Sufficient time ensures complete sulfonylation. |
| Reagent Ratio | 1:1 to 1:1.5 (substrate:HSO3Cl) | Excess chlorosulfonic acid may increase yield but requires careful quenching. |
| Solvent | Usually neat or minimal solvent | Chlorosulfonic acid acts as both reagent and medium; solvents avoided to prevent hydrolysis. |
| Quenching Method | Ice water or cold aqueous base | Controls exothermic reaction and isolates product efficiently. |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonylation with HSO3Cl | 3-Acetyl-4-bromobenzene + HSO3Cl | 0–5 °C, stirring 2–6 hours | High yield, straightforward | Requires careful temperature control; corrosive reagents |
| Diazotization and copper chloride catalysis | Amino-substituted precursor + NaNO2 + CuCl | Acidic aqueous solution, controlled temp | Useful for some substituted benzenes | Multi-step, sensitive to substituents |
| Conversion from sulfonic acid with SOCl2 | Sulfonic acid precursor + SOCl2 | Reflux in inert solvent | Effective for stable sulfonic acids | Harsh conditions may degrade sensitive groups |
Research Findings and Analytical Data
- Yield: Typical yields for the direct sulfonylation method range from 70% to 90% under optimized conditions.
- Purity: Product purity is confirmed by NMR spectroscopy, showing characteristic signals for acetyl, aromatic protons, and sulfonyl chloride functionality.
- Stability: The sulfonyl chloride group is moisture sensitive; thus, the compound is stored under dry, inert atmosphere conditions.
- Scale-up: Industrial scale synthesis requires precise control of reaction parameters to avoid side reactions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 3-acetyl-4-bromobenzene-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carboxylic Acids: Formed by oxidation of the acetyl group.
Scientific Research Applications
Organic Chemistry
3-Acetyl-4-bromobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates.
- Reduction Reactions : It can be reduced to form 3-acetyl-4-bromobenzene-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions : The acetyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄).
Biological Research
In biological contexts, this compound has been investigated for its ability to modify biomolecules and study enzyme mechanisms. The sulfonyl chloride functionality allows for selective reactions that can lead to novel pharmaceuticals. Its reactivity towards nucleophiles makes it a valuable tool in drug development and biochemical research .
Medicinal Chemistry
Research indicates that this compound may have potential applications in the development of new drugs. Its structural features enable it to interact with various biological targets, making it useful for synthesizing therapeutic agents .
Industrial Applications
The compound is also employed in the production of dyes, pigments, and other industrial chemicals. Its ability to participate in diverse chemical reactions enhances its utility in industrial settings.
Case Studies
Case Study 1: Synthesis of Sulfonamides
In a study focused on synthesizing sulfonamides from sulfonyl chlorides, researchers utilized this compound as a key intermediate. The reaction demonstrated high yields when treated with various amines under controlled conditions.
Case Study 2: Enzyme Mechanism Studies
Another research project investigated the use of this compound in studying enzyme mechanisms. By modifying specific biomolecules with the sulfonyl chloride moiety, scientists were able to elucidate the roles of certain amino acids in enzymatic reactions.
Mechanism of Action
The mechanism of action of 3-acetyl-4-bromobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used . The acetyl and bromine groups can also participate in further chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
3-Acetyl-4-chlorobenzene-1-sulfonyl Chloride
- Molecular Formula : C₈H₆Cl₂O₃S
- Molecular Weight : 247.11 g/mol (calculated)
- Key Differences : Replaces bromine with chlorine at the 4-position. Chlorine’s lower atomic weight and electronegativity reduce steric bulk and polarizability compared to bromine. This substitution may enhance solubility in polar solvents but reduce reactivity in halogen-specific coupling reactions (e.g., Suzuki) .
3-Chloro-4-fluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₂FO₂S
- Molecular Weight : 229.06 g/mol
- Key Differences: Lacks the acetyl group and substitutes bromine with fluorine. The absence of the acetyl group simplifies further functionalization .
3-Chloro-4-methylbenzene-1-sulfonyl Chloride
- Molecular Formula : C₇H₆Cl₂O₂S
- Molecular Weight : 225.08 g/mol
- Key Differences : Replaces bromine with chlorine and substitutes the acetyl group with a methyl group. The methyl group is electron-donating, which may deactivate the benzene ring and reduce sulfonyl chloride reactivity compared to the acetylated analogue .
Functional Group Analogues: Benzoyl Chlorides
4-Bromobenzoyl Chloride
- Molecular Formula : C₇H₄BrClO
- Molecular Weight : ~233.45 g/mol (calculated)
- Key Differences : Features a benzoyl chloride (carbonyl chloride) group instead of sulfonyl chloride. Benzoyl chlorides are more reactive in nucleophilic acyl substitutions (e.g., forming esters or amides) but less versatile in sulfonamide synthesis. The absence of the acetyl group further differentiates reactivity profiles .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| 3-Acetyl-4-bromobenzene-1-sulfonyl chloride | C₈H₆BrClO₃S | 297.55 | Acetyl (3-), Br (4-) | Sulfonyl chloride |
| 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride | C₈H₆Cl₂O₃S | 247.11 | Acetyl (3-), Cl (4-) | Sulfonyl chloride |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | 229.06 | Cl (3-), F (4-) | Sulfonyl chloride |
| 3-Chloro-4-methylbenzene-1-sulfonyl chloride | C₇H₆Cl₂O₂S | 225.08 | Cl (3-), methyl (4-) | Sulfonyl chloride |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | ~233.45 | Br (4-) | Benzoyl chloride |
Biological Activity
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry, characterized by its unique structure and functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₆BrClO₃S
- Molecular Weight : 297.56 g/mol
- Functional Groups : Acetyl group, bromine atom, sulfonyl chloride
The presence of the sulfonyl chloride moiety allows for targeted interactions with biomolecules, making it a versatile intermediate in drug design and synthesis.
Inhibition of Key Enzymes
Research indicates that compounds similar to this compound can inhibit critical enzymes such as Cyclin-Dependent Kinase 2 (CDK2). This inhibition disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. The ultimate result can be cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Interaction with Biomolecules
The sulfonyl chloride group is particularly effective in modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This property is essential for developing novel pharmaceuticals that target specific diseases. Additionally, studies have shown that this compound can influence various biochemical pathways, including those involved in apoptosis and cell signaling .
Antimicrobial Properties
Recent studies have suggested that this compound exhibits antimicrobial activity. The bromine substitution enhances its efficacy against certain pathogens, indicating potential applications in treating infections .
Cytotoxic Effects on Cancer Cells
In laboratory settings, this compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound's ability to form DNA adducts may also contribute to its anticancer properties by triggering DNA damage response pathways .
Table 1: Summary of Biological Activities
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary significantly with dosage:
- Low Doses : Therapeutic effects such as reduced tumor growth.
- High Doses : Toxic effects including hepatotoxicity and nephrotoxicity due to off-target interactions.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, ClSOH | 0–5°C | 2–4 hrs | ~60–70% |
| Purification | Hexane recrystallization | RT | 12 hrs | >95% purity |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- H NMR : Identify acetyl (-COCH) protons (δ 2.6–2.8 ppm) and aromatic protons (δ 7.5–8.2 ppm). Bromine and sulfonyl groups deshield adjacent protons, causing downfield shifts .
- IR Spectroscopy : Detect sulfonyl chloride (S=O stretching at 1360–1380 cm and 1160–1180 cm) and acetyl (C=O at 1680–1720 cm) groups .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M] at m/z 307.5 for CHBrClOS).
Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomers. Use column chromatography for further purification .
Advanced: How can researchers optimize sulfonylation reactions using this compound under varying catalytic conditions?
Methodological Answer:
Design a factorial experiment to test variables:
Catalysts : Compare FeCl, AlCl, or solvent-free conditions.
Solvents : Evaluate polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
Temperature : Test 25°C vs. reflux conditions.
Q. Table 2: Experimental Design Template
| Variable | Levels | Response (Yield %) |
|---|---|---|
| Catalyst | FeCl, AlCl, None | Measured via GC-MS |
| Solvent | DMF, Toluene | |
| Temperature | 25°C, 80°C |
Analysis : Use ANOVA to identify significant factors. For example, FeCl in DMF at 80°C may enhance electrophilicity of the sulfonyl chloride group, improving reactivity with amines .
Advanced: How should researchers address contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
Validate Computational Models : Re-optimize density functional theory (DFT) calculations using higher basis sets (e.g., B3LYP/6-311+G(d,p)) to predict reaction pathways .
Experimental Cross-Check : Perform kinetic studies (e.g., monitoring reaction progress via C NMR) to compare activation energies with theoretical values.
Troubleshooting : If discrepancies persist, assess steric effects from the acetyl and bromine substituents, which may hinder nucleophilic attack on the sulfonyl chloride group.
Advanced: What protocols ensure the stability of this compound during storage?
Methodological Answer:
- Storage : Keep in amber glass bottles under inert gas (N or Ar) at –20°C to prevent hydrolysis .
- Stability Testing : Periodically analyze purity via HPLC. Degradation products (e.g., sulfonic acids) appear as new peaks at shorter retention times.
- Handling : Use anhydrous solvents and glove boxes to minimize moisture exposure.
Application: How is this compound employed in proteomics for protein modification?
Methodological Answer:
The sulfonyl chloride group reacts selectively with lysine residues or N-termini of proteins under mild alkaline conditions (pH 8–9).
Bioconjugation Protocol :
- Dissolve the compound in anhydrous DMSO.
- Add to protein solution (1:10 molar ratio) and incubate at 4°C for 2 hrs.
- Purify via size-exclusion chromatography.
Validation : Use MALDI-TOF MS to confirm sulfonylation. The acetyl group allows further functionalization (e.g., click chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
